molecular formula C10H19N5O2S B6780320 N-[(2-methyltetrazol-5-yl)methyl]-1,1-dioxo-N-propylthiolan-3-amine

N-[(2-methyltetrazol-5-yl)methyl]-1,1-dioxo-N-propylthiolan-3-amine

Cat. No.: B6780320
M. Wt: 273.36 g/mol
InChI Key: MSFBBWRPCUOJSU-UHFFFAOYSA-N
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Description

N-[(2-methyltetrazol-5-yl)methyl]-1,1-dioxo-N-propylthiolan-3-amine is a complex organic compound that features a tetrazole ring, a thiolane ring, and a sulfonamide group

Properties

IUPAC Name

N-[(2-methyltetrazol-5-yl)methyl]-1,1-dioxo-N-propylthiolan-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O2S/c1-3-5-15(7-10-11-13-14(2)12-10)9-4-6-18(16,17)8-9/h9H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSFBBWRPCUOJSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC1=NN(N=N1)C)C2CCS(=O)(=O)C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-methyltetrazol-5-yl)methyl]-1,1-dioxo-N-propylthiolan-3-amine typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be achieved through the cycloaddition of an azide with a nitrile. The thiolane ring is then introduced through a series of nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can further enhance the scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-[(2-methyltetrazol-5-yl)methyl]-1,1-dioxo-N-propylthiolan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2-methyltetrazol-5-yl)methyl]-1,1-dioxo-N-propylthiolan-3-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential use in drug development, particularly as an antimicrobial or anticancer agent.

    Industry: Used in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of N-[(2-methyltetrazol-5-yl)methyl]-1,1-dioxo-N-propylthiolan-3-amine involves its interaction with specific molecular targets. The tetrazole ring can bind to metal ions, which may inhibit the activity of metalloenzymes. The sulfonamide group can interact with proteins, potentially disrupting their function. These interactions can lead to various biological effects, including enzyme inhibition and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-methyltetrazol-5-yl)methyl]-1,1-dioxo-N-propylthiolan-3-amine is unique due to its combination of a tetrazole ring, a thiolane ring, and a sulfonamide group. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications .

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